molecular formula C15H15N3OS B2682236 5-(4-cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 2097913-18-1

5-(4-cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2682236
CAS No.: 2097913-18-1
M. Wt: 285.37
InChI Key: ORQCJRSWZWITCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.37. The purity is usually 95%.
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Biological Activity

5-(4-Cyclopropylidenepiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety, which is known for its diverse biological activities. The cyclopropylidenepiperidine group contributes to its unique pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HCT11612Inhibition of proliferation

The mechanism by which this compound exerts its anticancer effects involves the modulation of several signaling pathways. Notably, it has been reported to inhibit the PI3K/Akt pathway, leading to increased apoptosis and reduced cell proliferation. Additionally, it activates caspase pathways, further promoting programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo anticancer efficacy of the compound using a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study also reported minimal toxicity in normal tissues, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Activity in Clinical Isolates

Another study focused on clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA). The compound displayed potent activity against these strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(12-3-4-13-14(9-12)17-20-16-13)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCJRSWZWITCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.